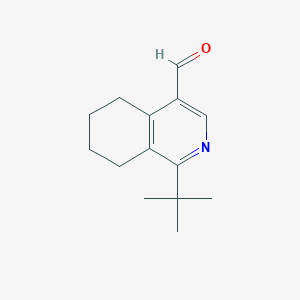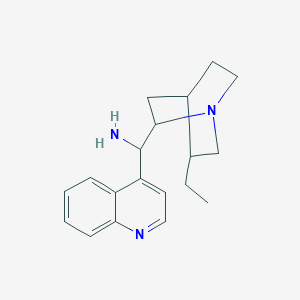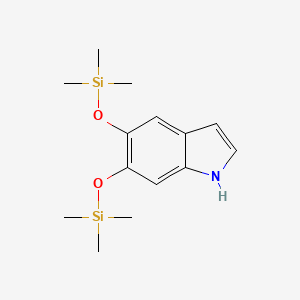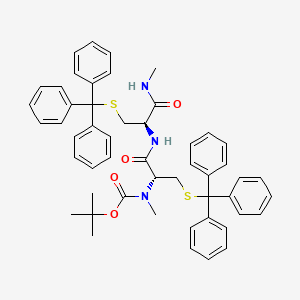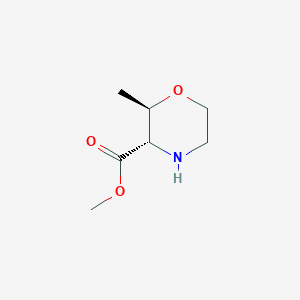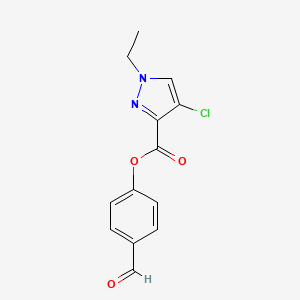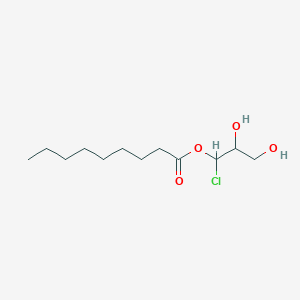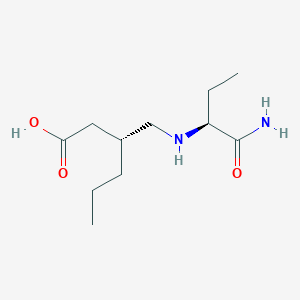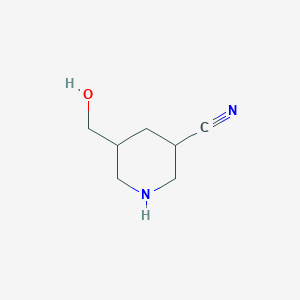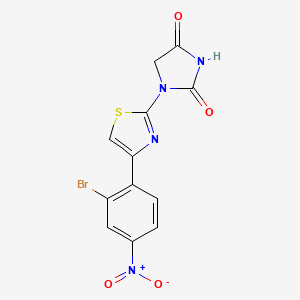
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin is a complex organic compound featuring a thiazole ring substituted with a bromo-nitrophenyl group and a hydantoin moiety
Méthodes De Préparation
The synthesis of 1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-nitrophenyl thiazole, followed by the introduction of the hydantoin group through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions vary, but they generally include specific temperatures, solvents, and catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin can be compared with similar compounds such as:
4-(2-Bromo-4-nitrophenyl)morpholine: This compound shares the bromo-nitrophenyl group but has a morpholine ring instead of a thiazole and hydantoin moiety.
2-Bromo-4-nitrophenol: Similar in having the bromo-nitrophenyl group, but lacks the thiazole and hydantoin structures. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the other compounds.
Propriétés
Numéro CAS |
78140-10-0 |
|---|---|
Formule moléculaire |
C12H7BrN4O4S |
Poids moléculaire |
383.18 g/mol |
Nom IUPAC |
1-[4-(2-bromo-4-nitrophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H7BrN4O4S/c13-8-3-6(17(20)21)1-2-7(8)9-5-22-12(14-9)16-4-10(18)15-11(16)19/h1-3,5H,4H2,(H,15,18,19) |
Clé InChI |
VNWYXQHZACIPIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)N1C2=NC(=CS2)C3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)


